4,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-DIMETHYL-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound featuring a thiophene ring substituted with a carboxamide group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carboxamide group through a series of substitution reactions. The pyrazole moiety is then attached via a nucleophilic substitution reaction, often using a pyrazole derivative as the nucleophile .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the thiophene and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene or pyrazole rings .
Scientific Research Applications
4,5-DIMETHYL-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular activity.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Used in various synthetic applications.
Uniqueness
4,5-DIMETHYL-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C12H15N3OS |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
4,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H15N3OS/c1-8-4-11(17-9(8)2)12(16)13-5-10-6-14-15(3)7-10/h4,6-7H,5H2,1-3H3,(H,13,16) |
InChI Key |
QPLCZBNYOFLOMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NCC2=CN(N=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.